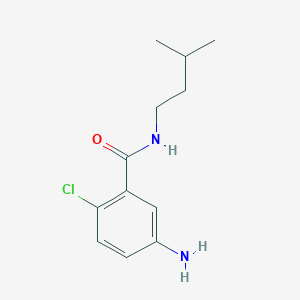

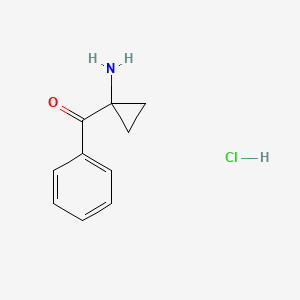

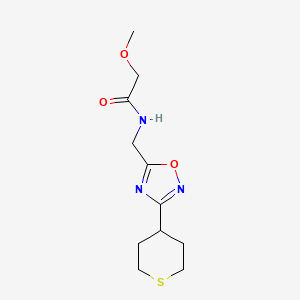

5-amino-2-chloro-N-(3-methylbutyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds involves several steps, including oxidation, substitution reactions with chlorine gas, shielding off chlorine using a shielding reagent, methyl substitution on the chlorine using a Grignard reagent, nitro-substitution under the catalytic action of concentrated sulfuric acid, catalytic hydrogenation to reduce the nitro group into an amino group, and reaction under the actions of N,N’-diisopropylcarbodiimide and 1-hydroxybenztriazole .Molecular Structure Analysis

The molecular structure of “5-amino-2-chloro-N-(3-methylbutyl)benzamide” can be analyzed using its InChI string or a 3D structure file . The InChI string provides a standard way to encode the molecule’s structure, while the 3D structure file can be used to visualize the molecule in three dimensions .Physical And Chemical Properties Analysis

The physical and chemical properties of “5-amino-2-chloro-N-(3-methylbutyl)benzamide” include a density of 1.2±0.1 g/cm3, a boiling point of 308.8±42.0 °C at 760 mmHg, and a molecular refractivity of 53.8±0.3 cm3 .Applications De Recherche Scientifique

Class III Antiarrhythmic Activity

Compounds structurally related to "5-amino-2-chloro-N-(3-methylbutyl)benzamide" have been synthesized and evaluated for their Class III antiarrhythmic activity. Selected compounds showed potent Class III activity without affecting conduction, highlighting their potential for treating ventricular fibrillation and restoring sinus rhythm in animal models. These findings indicate their significant role in cardiovascular research and potential therapeutic applications (Ellingboe et al., 1992).

Antiviral Activities

Benzamide-based compounds have also been synthesized and tested for their antiviral activities, particularly against the H5N1 subtype of the influenza A virus. The research has identified several compounds with significant antiviral activities, suggesting the potential of these compounds in developing treatments for viral infections, including the bird flu influenza (Hebishy et al., 2020).

Neuroleptic Activity

The synthesis of benzamides and their evaluation for neuroleptic activity have been conducted, indicating that certain benzamide derivatives can be potent drugs with minimal side effects for treating psychosis. This research underscores the importance of benzamide compounds in neuropsychiatric drug development (Iwanami et al., 1981).

Antimicrobial and Antioxidant Activities

A study has reported the isolation of new benzamide derivatives from endophytic Streptomyces, which exhibited antimicrobial and antioxidant activities. This discovery expands the potential applications of benzamide compounds in addressing microbial infections and oxidative stress-related conditions (Yang et al., 2015).

Antineoplastic and Antifilarial Agents

Research on benzamide derivatives has also explored their potential as antineoplastic (cancer-fighting) and antifilarial (anti-parasitic) agents. These studies suggest the broad therapeutic spectrum of benzamide compounds, highlighting their potential in cancer therapy and parasitic disease treatment (Ram et al., 1992).

Propriétés

IUPAC Name |

5-amino-2-chloro-N-(3-methylbutyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2O/c1-8(2)5-6-15-12(16)10-7-9(14)3-4-11(10)13/h3-4,7-8H,5-6,14H2,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZLWOWRYNCBPQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC(=O)C1=C(C=CC(=C1)N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-2-chloro-N-(3-methylbutyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-2-{2-[3-(trifluoromethyl)phenyl]ethenyl}quinoline-4-carboxylic acid](/img/structure/B2710839.png)

![3-iodo-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B2710845.png)

![2-[[4-Chloro-1-(diaminomethylideneamino)isoquinolin-7-yl]sulfonylamino]-2-methylpropanoic acid;dihydrate](/img/structure/B2710847.png)

![N-(4-chlorophenyl)-N'-(5,6-dihydrobenzo[h]quinazolin-2-yl)urea](/img/structure/B2710853.png)